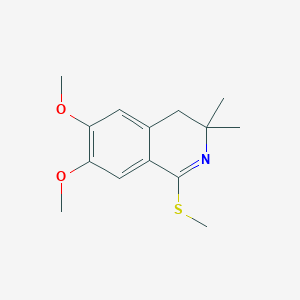![molecular formula C26H31N3O5 B390291 N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide](/img/structure/B390291.png)
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is a complex organic compound characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a long dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the isoindoline core, which can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Coupling with Dodecanamide: The final step involves coupling the nitroisoindoline derivative with dodecanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isoindoline moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Reduction: Formation of N-(3-{4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)dodecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)propionic acid methyl ester
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)N-(1,3-thiazol-2-yl)propanamide
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physicochemical properties and potential for enhanced biological activity compared to its shorter-chain analogs.
Properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5g/mol |
IUPAC Name |
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-4-5-6-7-8-9-10-17-23(30)27-19-13-11-14-20(18-19)28-25(31)21-15-12-16-22(29(33)34)24(21)26(28)32/h11-16,18H,2-10,17H2,1H3,(H,27,30) |
InChI Key |
QTLDGIPKMAFINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B390209.png)
![2,4-Dibromo-6-[({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-methylphenyl}imino)methyl]phenol](/img/structure/B390210.png)
![3,4-Dibromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390212.png)
![3,4-Dibromo-2-{[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390213.png)

![(1S,2S,3S,3aR)-3-benzoyl-2-(3-chlorophenyl)-7-hydroxy-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile](/img/structure/B390218.png)
![1-(1-Adamantyl)-2-[(4'-bromo[1,1'-biphenyl]-4-yl)oxy]ethanone](/img/structure/B390222.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B390227.png)
![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)


